N-(Propan-2-yl)-1H-indol-2-amine
CAS No.:
Cat. No.: VC17844028
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2 |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | N-propan-2-yl-1H-indol-2-amine |
| Standard InChI | InChI=1S/C11H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13-11/h3-8,12-13H,1-2H3 |
| Standard InChI Key | YHAOSCLUVLIBRH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=CC2=CC=CC=C2N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(Propan-2-yl)-1H-indol-2-amine consists of a bicyclic indole core fused to a benzene and pyrrole ring, with an isopropylamine group (-NH-CH(CH3)2) attached to the indole’s second position. The molecular formula is C11H14N2, yielding a molecular weight of 174.24 g/mol . The indole scaffold’s planar aromatic system and the isopropyl group’s steric bulk influence its solubility, reactivity, and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | N-(Propan-2-yl)-1H-indol-2-amine |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Low in water; moderate in organic solvents |
The compound’s hydrochloride salt form, commonly used to enhance stability, would exhibit increased solubility in polar solvents .
Synthesis and Derivatization
Synthetic Routes
While detailed synthetic protocols for N-(Propan-2-yl)-1H-indol-2-amine are scarce in accessible literature, analogous indole alkylation strategies provide a plausible pathway. A proposed method involves:
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Alkylation of Indole-2-amine: Reacting indole-2-amine with isopropyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
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Purification: Isolation via column chromatography or recrystallization to obtain the pure amine .
This approach mirrors methods used for structurally similar compounds, such as 1-(5-methoxy-1H-indol-2-yl)propan-2-amine, where alkylation at the indole’s second position is achieved under mild conditions .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Key Indole Derivatives
The C2 substitution in N-(Propan-2-yl)-1H-indol-2-amine distinguishes it from endogenous tryptamine (C3-substituted), potentially altering receptor selectivity and metabolic stability .
Challenges and Future Research Directions
Despite its promising scaffold, N-(Propan-2-yl)-1H-indol-2-amine remains understudied. Key research priorities include:
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Synthetic Optimization: Developing high-yield, scalable synthesis methods.
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Pharmacological Profiling: Screening for receptor affinity, selectivity, and off-target effects.
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ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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